molecular formula C8H6BrNO2 B13331770 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

Cat. No.: B13331770
M. Wt: 228.04 g/mol
InChI Key: GUTPJLGXFBJJLZ-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

The synthesis of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-hydroxybenzaldehyde with 2-aminopyridine in the presence of a base, followed by cyclization to form the desired pyrano-pyridine structure . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which may alter its chemical properties and reactivity.

    Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one include:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C8H6BrNO2/c9-5-3-6-7(10-4-5)1-2-12-8(6)11/h3-4H,1-2H2

InChI Key

GUTPJLGXFBJJLZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1N=CC(=C2)Br

Origin of Product

United States

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